(5Z)-5-[(2-chlorophenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(2-chlorophenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-chlorophenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2-chlorobenzaldehyde with 3-fluorobenzylamine in the presence of a sulfur source. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazolidinone ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(2-chlorophenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazolidinone derivatives have been studied for their antimicrobial, antifungal, and antiviral properties. This compound may exhibit similar activities, making it a candidate for further biological evaluation.
Medicine
In medicinal chemistry, compounds of this class are investigated for their potential as therapeutic agents. They have shown promise in the treatment of diseases such as cancer, diabetes, and inflammatory disorders.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-chlorophenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(2-bromophenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5Z)-5-[(2-chlorophenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one may exhibit unique biological activities due to the specific positioning of the chlorine and fluorine atoms on the aromatic rings. These subtle differences can significantly impact the compound’s reactivity and interaction with biological targets.
Properties
CAS No. |
1321752-64-0 |
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Molecular Formula |
C16H9ClFNOS2 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9ClFNOS2/c17-13-7-2-1-4-10(13)8-14-15(20)19(16(21)22-14)12-6-3-5-11(18)9-12/h1-9H/b14-8- |
InChI Key |
SHOHXBSXOUVMBK-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F)Cl |
Origin of Product |
United States |
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